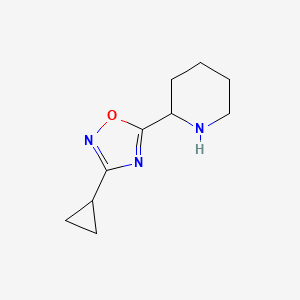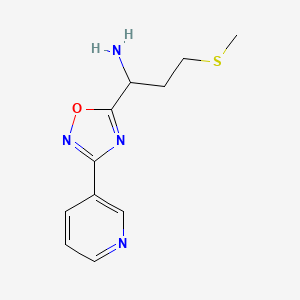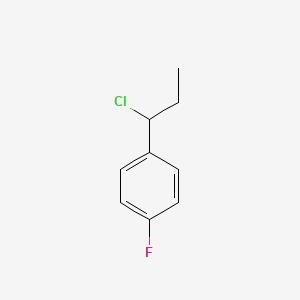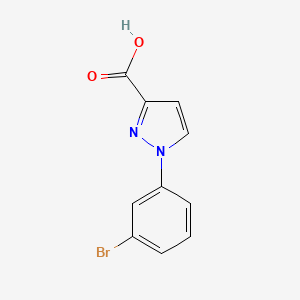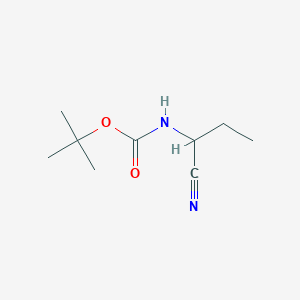
tert-butyl N-(1-cyanopropyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as “tert-butyl carbamate”, has been studied. For instance, it has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another related compound, “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, was synthesized from L-Serine in an overall yield of 41% through seven steps .Molecular Structure Analysis
The molecular structure of “tert-butyl carbamate”, a related compound, is available. Its molecular formula is C5H11NO2 and its molecular weight is 117.1463 .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl carbamate” have been studied. For example, it has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . Another related compound, “Tert-Butyl (1- (hydroxymethyl)cyclopropyl)carbamate”, could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl carbamate”, a related compound, include a molecular weight of 117.1463 and a molecular formula of C5H11NO2 .Aplicaciones Científicas De Investigación
Metabolic Engineering for Chemical Production
Research demonstrates the metabolic engineering of cyanobacteria to produce chemicals like 1-butanol directly from carbon dioxide, showcasing the potential of modifying biological pathways to create valuable chemicals sustainably (Lan & Liao, 2011).
Development of Sensory Materials
Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been explored for their role in forming organogels and fluorescent sensory materials for detecting volatile acid vapors, indicating their significance in developing new chemosensors (Sun et al., 2015).
Advances in Organic Synthesis
Studies on α-alkyl-α-aminosilanes reveal the importance of tert-butyl carbamate derivatives in facilitating metalation and alkylation between silicon and nitrogen, highlighting the versatility of carbamates in organic synthesis (Sieburth et al., 1996).
Capture and Fixation of Carbon Dioxide
Research into task-specific ionic liquids shows the capability of certain carbamate formations to capture and reversibly sequester CO2, providing a potential pathway for reducing atmospheric carbon dioxide levels (Bates et al., 2002).
Green Chemistry Applications
The cyclization of atmospheric CO2 by unsaturated amines to form cyclic carbamates demonstrates an efficient method for CO2 fixation, suggesting applications in environmental chemistry and sustainable industrial processes (Takeda et al., 2012).
Safety And Hazards
Safety data sheets for related compounds suggest that they should be handled with care. For instance, “tert-butyl carbamate” should be handled in accordance with good industrial hygiene and safety procedures . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



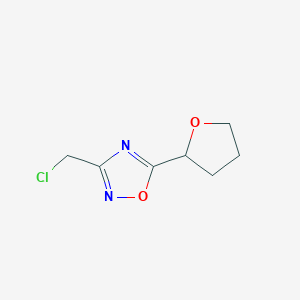
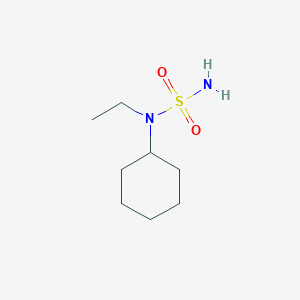
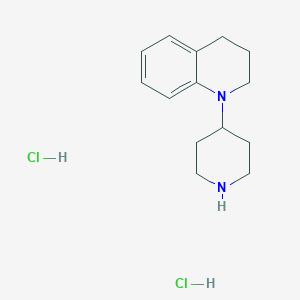
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
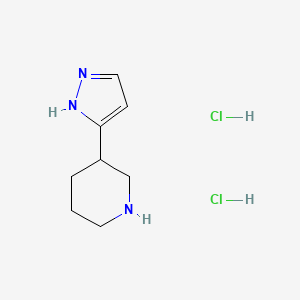
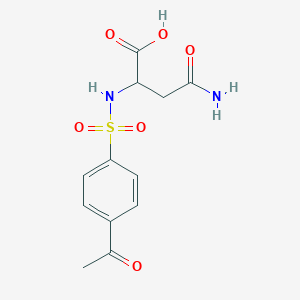
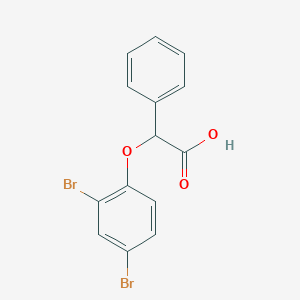
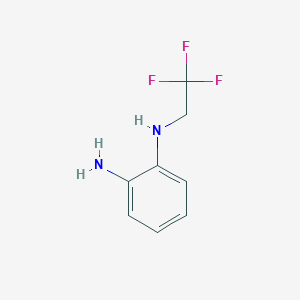
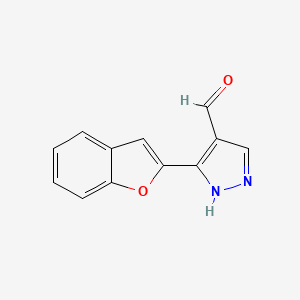
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
